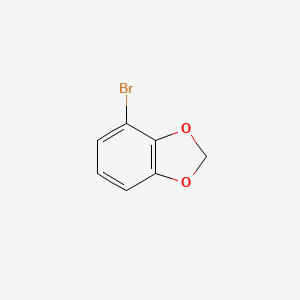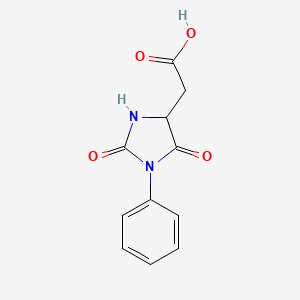
4-Bromo-1,3-benzodioxole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including bromination reactions, condensation, and catalytic processes. For instance, the synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from a brominated phenylmethanol in five steps with an overall yield of 34% . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the intramolecular reaction of a benzyl bromide and an α-imino carbene in the presence of a rhodium catalyst . These methods could potentially be adapted for the synthesis of 4-Bromo-1,3-benzodioxole.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single crystal XRD and further confirmed by vibrational spectroscopy and DFT calculations . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including addition-elimination reactions, substitution reactions, and annulation reactions. The study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3•4H2O resulted in both addition-elimination and substitution products . Additionally, an unexpected [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes was observed, leading to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines10. These reactions highlight the reactivity of brominated aromatic compounds, which could be relevant to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . The DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its reactivity descriptors, vibrational properties, and non-linear optical properties . These findings can be used to infer the properties of this compound, such as its potential for hydrogen bonding and its electronic properties.
Applications De Recherche Scientifique
Structural Elaboration in Organic Synthesis
4-Bromo-1,3-benzodioxole is significant in the structural elaboration of organic compounds. Gorecka, Leroux, and Schlosser (2004) explored its use in bromine migration processes, leading to the synthesis of various derivatives. This research highlights its role in creating novel organic structures, particularly in the field of synthetic organic chemistry (Gorecka, Leroux, & Schlosser, 2004).
Synthesis of Novel Compounds
Li, Sun, and Gao (2012) demonstrated the synthesis of bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing 1,3-benzodioxole. This study showcases the versatility of this compound in creating diverse organic compounds with potential applications in various fields, including pharmaceuticals (Li, Sun, & Gao, 2012).
Synthesis of Anticancer, DNA Binding, and Antibacterial Agents
Gupta et al. (2016) investigated the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, examining their anticancer, antibacterial, and DNA binding potential. This study highlights the application of this compound derivatives in medicinal chemistry, particularly in the development of potential therapeutic agents (Gupta et al., 2016).
Glycosidase Inhibition
Cantekin, Baran, Çalışkan, and Balcı (2009) synthesized bromo-conduritol-B and bromo-conduritol-C from 1,3-benzodioxole, demonstrating strong enzyme-specific inhibition against alpha-glycosidase. This suggests potential applications of this compound derivatives in enzyme inhibition and pharmaceutical research (Cantekin, Baran, Çalışkan, & Balcı, 2009).
Reactivity and Structural Analysis
Yadav et al. (2022) conducted a detailed study on the structure and reactivity of a this compound derivative, contributing valuable insights into its chemical behavior and potential applications in synthetic and medicinal chemistry (Yadav et al., 2022).
Antimicrobial and Antioxidant Activities
Khalil, Jaradat, Hawash, and Issa (2021) evaluated benzodioxol derivatives for their antimicrobial and antioxidant activities. This research underscores the potential of this compound derivatives in developing new antimicrobial and antioxidant agents (Khalil, Jaradat, Hawash, & Issa, 2021).
Mécanisme D'action
Target of Action
4-Bromo-1,3-benzodioxole is a derivative of 1,3-Benzodioxole . The primary target of 1,3-Benzodioxole derivatives is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a vital plant hormone .
Mode of Action
The compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants . The compound’s auxin-like physiological functions are recognized by TIR1, and it significantly enhances the transcriptional activity of the auxin response reporter .
Biochemical Pathways
The interaction of this compound with TIR1 triggers a series of biochemical reactions that lead to the promotion of root growth . The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of gene expression is a key aspect of the compound’s effect on the biochemical pathways involved in root growth.
Result of Action
The result of the action of this compound is the promotion of root growth in plants . By acting as an agonist of the auxin receptor TIR1, it enhances root-related signaling responses . This leads to changes at the molecular and cellular levels, including the down-regulation of root growth-inhibiting genes .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Bromo-1,3-benzodioxole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition of enzyme activity, which can affect the metabolic pathways of other compounds.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has also been found to affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Propriétés
IUPAC Name |
4-bromo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMQHSDFWAZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379875 | |
| Record name | 4-bromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6698-13-1 | |
| Record name | 4-bromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)


![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)


![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)